molecular formula C16H19ClFN3 B2633862 4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine CAS No. 1396887-01-6

4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine

Cat. No.: B2633862
CAS No.: 1396887-01-6
M. Wt: 307.8
InChI Key: JSSUSWDUQSFGIU-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a benzyl group containing chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation of Piperidine: The piperidine ring is alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride or potassium carbonate.

    Substitution Reaction: The final step involves the substitution of the benzyl group with chlorine and fluorine atoms using reagents like thionyl chloride and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine: Lacks the chlorine and fluorine substituents.

    4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine: Contains only the chlorine substituent.

    4-((1H-pyrazol-1-yl)methyl)-1-(2-fluorobenzyl)piperidine: Contains only the fluorine substituent.

Uniqueness

4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties. This dual substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3/c17-15-3-1-4-16(18)14(15)12-20-9-5-13(6-10-20)11-21-8-2-7-19-21/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSUSWDUQSFGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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